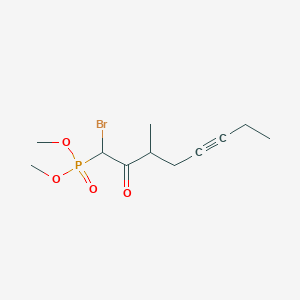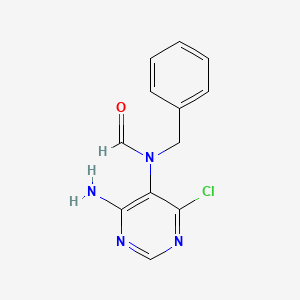
N-(4-Amino-6-chloro-pyrimidin-5-YL)-N-benzyl-formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Amino-6-chloro-pyrimidin-5-YL)-N-benzyl-formamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an amino group, a chloro substituent on the pyrimidine ring, and a benzyl-formamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-6-chloro-pyrimidin-5-YL)-N-benzyl-formamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride in the presence of a base.
Formylation: The formamide moiety can be introduced through a formylation reaction using formic acid or formamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the formamide to an amine.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the pyrimidine ring.
Hydrolysis: The formamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, amines
Hydrolysis: Acidic or basic conditions (HCl, NaOH)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-Amino-6-chloro-pyrimidin-5-YL)-N-benzyl-formamide oxide, while reduction may produce N-(4-Amino-6-chloro-pyrimidin-5-YL)-N-benzylamine.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of N-(4-Amino-6-chloro-pyrimidin-5-YL)-N-benzyl-formamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or nucleic acids, affecting their function and activity.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Amino-6-chloro-pyrimidin-5-YL)-N-methyl-formamide
- N-(4-Amino-6-chloro-pyrimidin-5-YL)-N-ethyl-formamide
- N-(4-Amino-6-chloro-pyrimidin-5-YL)-N-phenyl-formamide
Uniqueness
N-(4-Amino-6-chloro-pyrimidin-5-YL)-N-benzyl-formamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the benzyl group may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
Propriétés
Numéro CAS |
91398-41-3 |
|---|---|
Formule moléculaire |
C12H11ClN4O |
Poids moléculaire |
262.69 g/mol |
Nom IUPAC |
N-(4-amino-6-chloropyrimidin-5-yl)-N-benzylformamide |
InChI |
InChI=1S/C12H11ClN4O/c13-11-10(12(14)16-7-15-11)17(8-18)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,14,15,16) |
Clé InChI |
CXZJQOQASZQWBV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(C=O)C2=C(N=CN=C2Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


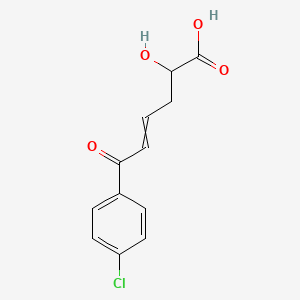
![3-Methoxydibenzo[b,e]oxepine-6,11-dione](/img/structure/B14370398.png)
![Bicyclo[2.2.2]oct-2-ene-1-carbonitrile](/img/structure/B14370402.png)
![7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol](/img/structure/B14370414.png)
![Diphenyl[tris(trimethylsilyl)methyl]silanol](/img/structure/B14370420.png)
![3,7-Diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone, 9-butyl-9-ethyl-](/img/structure/B14370429.png)

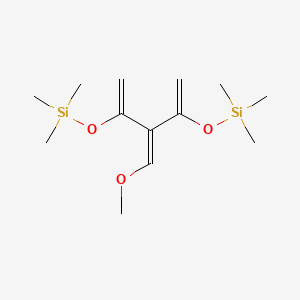
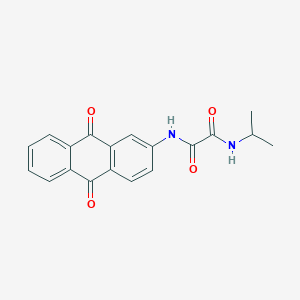
![Acetamide, N,N'-[1,1'-binaphthalene]-2,2'-diylbis-](/img/structure/B14370456.png)


